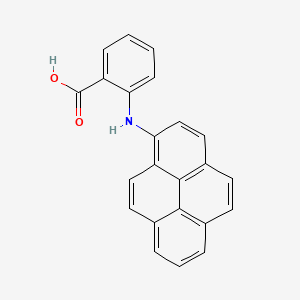
N-(1-Pyrenyl)anthranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Pyrenyl)anthranilic acid is an organic compound that combines the structural features of pyrene and anthranilic acid. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while anthranilic acid is an aromatic amine and carboxylic acid. The fusion of these two moieties results in a compound with unique photophysical and chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Pyrenyl)anthranilic acid typically involves the reaction of 1-aminopyrene with anthranilic acid. One common method is the Buchwald-Hartwig amination, where a palladium catalyst facilitates the coupling of the amine group of 1-aminopyrene with the carboxylic acid group of anthranilic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: N-(1-Pyrenyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinone derivatives, while substitution reactions can introduce functional groups like nitro, halogen, or sulfonic acid groups.
Scientific Research Applications
N-(1-Pyrenyl)anthranilic acid has several applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: The compound’s fluorescence properties make it useful in imaging and tracking biological molecules.
Industry: It can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of N-(1-Pyrenyl)anthranilic acid primarily involves its interaction with light and other molecules. The pyrene moiety absorbs light and emits fluorescence, which can be used to track and study molecular interactions. The anthranilic acid part can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Anthranilic Acid: A simpler structure without the pyrene moiety, used in the synthesis of dyes and perfumes.
Pyrene: A polycyclic aromatic hydrocarbon known for its fluorescence, used in studying environmental pollutants.
N-Phenylanthranilic Acid: Similar structure but with a phenyl group instead of a pyrene group, used in pharmaceuticals.
Uniqueness: N-(1-Pyrenyl)anthranilic acid is unique due to the combination of pyrene’s fluorescence and anthranilic acid’s chemical reactivity. This dual functionality makes it particularly valuable in applications requiring both properties, such as in advanced imaging techniques and optoelectronic devices .
Properties
CAS No. |
873914-46-6 |
|---|---|
Molecular Formula |
C23H15NO2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(pyren-1-ylamino)benzoic acid |
InChI |
InChI=1S/C23H15NO2/c25-23(26)18-6-1-2-7-19(18)24-20-13-11-16-9-8-14-4-3-5-15-10-12-17(20)22(16)21(14)15/h1-13,24H,(H,25,26) |
InChI Key |
ZUYMNEBYEMFENX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Cyclohexanesulfonyl)ethynyl]benzene](/img/structure/B12606246.png)
![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)
![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
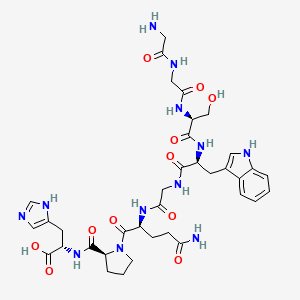

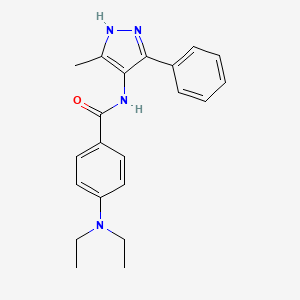
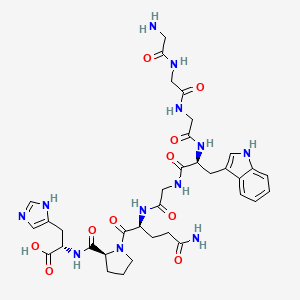
![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
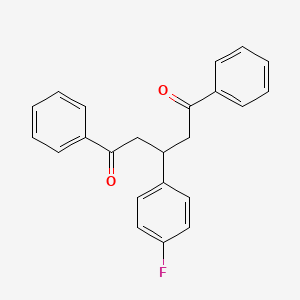
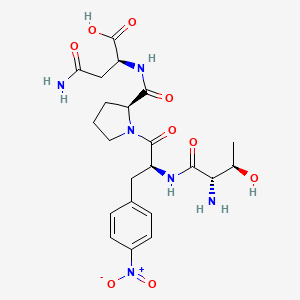
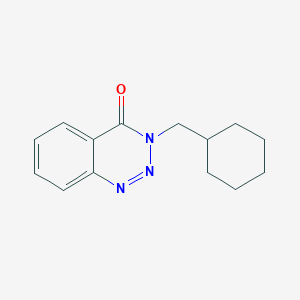
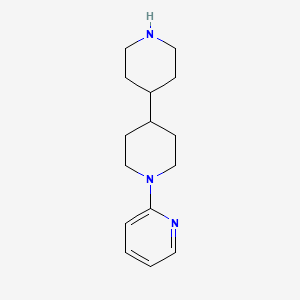
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)

